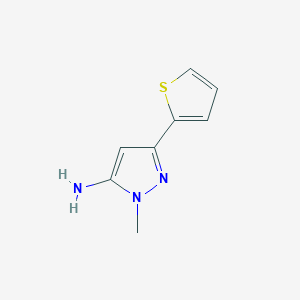

1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine

Description

Properties

IUPAC Name |

2-methyl-5-thiophen-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-11-8(9)5-6(10-11)7-3-2-4-12-7/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTITKUYTQZKIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370698 | |

| Record name | 1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118430-78-7 | |

| Record name | 1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 118430-78-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-3-(Thiophen-2-Yl)-1H-Pyrazol-5-Amine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 1-Methyl-3-(Thiophen-2-Yl)-1H-Pyrazol-5-Amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis is centered around the classical and reliable cyclocondensation reaction between a β-ketonitrile and a substituted hydrazine. This document will delve into the strategic considerations behind the chosen pathway, provide a detailed, step-by-step experimental protocol, and discuss the underlying chemical principles. The target audience for this guide includes researchers, medicinal chemists, and process development scientists.

Introduction and Strategic Overview

This compound is a substituted aminopyrazole. The pyrazole nucleus is a well-established pharmacophore found in a multitude of biologically active compounds. The presence of the thiophene moiety and the specific substitution pattern on the pyrazole ring make this molecule a valuable scaffold for the development of novel therapeutic agents.

The synthetic strategy detailed herein focuses on a convergent approach, building the pyrazole ring in a single, high-yielding step from readily accessible precursors. The core transformation is the reaction of 3-oxo-3-(thiophen-2-yl)propanenitrile with methylhydrazine. This method is favored due to its efficiency, atom economy, and the general reliability of pyrazole formation from 1,3-dicarbonyl synthons.

The causality behind this strategic choice lies in the predictable nature of the cyclocondensation reaction. The β-ketonitrile provides the C3-C4-C5 backbone of the pyrazole ring, while methylhydrazine provides the two nitrogen atoms (N1 and N2) and the N1-methyl group. The regioselectivity of the reaction is a critical consideration. In the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, two regioisomers can potentially form. However, in the case of a β-ketonitrile, the nitrile group is significantly more electrophilic towards the terminal nitrogen of methylhydrazine, leading to the preferential formation of the desired 5-aminopyrazole isomer.

Synthesis Pathway

The synthesis of this compound is achieved in a two-step process, commencing with the synthesis of the key intermediate, 3-oxo-3-(thiophen-2-yl)propanenitrile.

Step 1: Synthesis of 3-Oxo-3-(thiophen-2-yl)propanenitrile

The initial step involves the Claisen condensation of 2-acetylthiophene with a suitable cyanide source, typically ethyl cyanoacetate, in the presence of a strong base such as sodium ethoxide.

Caption: Synthesis of the β-ketonitrile intermediate.

Step 2: Cyclocondensation to form this compound

The synthesized 3-oxo-3-(thiophen-2-yl)propanenitrile is then reacted with methylhydrazine in a suitable solvent, such as ethanol. The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization to yield the final product.

Caption: Formation of the target aminopyrazole.

Detailed Experimental Protocols

Synthesis of 3-Oxo-3-(thiophen-2-yl)propanenitrile

Materials:

-

2-Acetylthiophene

-

Ethyl cyanoacetate

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

Hydrochloric acid (1 M)

Procedure:

-

In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq.) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To the freshly prepared sodium ethoxide solution, add 2-acetylthiophene (1.0 eq.).

-

Add ethyl cyanoacetate (1.1 eq.) dropwise to the reaction mixture at room temperature over a period of 30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Acidify the aqueous solution to pH 3-4 with 1 M hydrochloric acid. A precipitate should form.

-

Collect the solid precipitate by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 3-oxo-3-(thiophen-2-yl)propanenitrile as a crystalline solid.

-

Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Synthesis of this compound

Materials:

-

3-Oxo-3-(thiophen-2-yl)propanenitrile

-

Methylhydrazine

-

Ethanol

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 3-oxo-3-(thiophen-2-yl)propanenitrile (1.0 eq.) in ethanol in a round-bottom flask, add methylhydrazine (1.2 eq.).

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

To the residue, add water and extract the product with ethyl acetate (3 x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound as a pure solid.

-

Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data Summary

| Step | Reactant 1 | Reactant 2 | Product | Typical Yield (%) |

| 1 | 2-Acetylthiophene | Ethyl cyanoacetate | 3-Oxo-3-(thiophen-2-yl)propanenitrile | 75-85 |

| 2 | 3-Oxo-3-(thiophen-2-yl)propanenitrile | Methylhydrazine | This compound | 80-90 |

Trustworthiness and Self-Validation

The described protocols are designed to be self-validating through in-process monitoring and final product characterization.

-

Thin Layer Chromatography (TLC): Regular monitoring of the reaction progress by TLC is crucial. The disappearance of starting materials and the appearance of the product spot provide a real-time assessment of the reaction's progression.

-

Spectroscopic Analysis: The structural integrity of the intermediate and the final product must be rigorously confirmed by spectroscopic methods.

-

¹H and ¹³C NMR: Will confirm the connectivity of atoms and the presence of the expected functional groups. For the final product, the presence of the N-methyl signal and the characteristic shifts of the pyrazole and thiophene ring protons and carbons are key indicators.

-

Infrared (IR) Spectroscopy: Will show the characteristic absorption bands for the functional groups present in the molecules, such as the C=O and C≡N stretches in the intermediate and the N-H stretches of the amino group in the final product.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides the exact mass, further confirming the elemental composition.

-

-

Melting Point: A sharp melting point for the crystalline products is an indicator of high purity.

By employing these analytical techniques, a researcher can have high confidence in the identity and purity of the synthesized this compound.

Conclusion

This technical guide has outlined a reliable and efficient synthetic pathway for this compound. The presented two-step synthesis, involving the formation of a key β-ketonitrile intermediate followed by a cyclocondensation reaction, offers a practical and scalable route to this valuable heterocyclic scaffold. The detailed experimental protocols and analytical validation steps provide a solid foundation for researchers in the field of medicinal and organic chemistry to successfully synthesize this compound for further investigation and application in drug discovery programs.

An In-Depth Technical Guide to 1-Methyl-3-(Thiophen-2-Yl)-1H-Pyrazol-5-Amine: Physicochemical Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Thiophene-Pyrazole Scaffolds in Medicinal Chemistry

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds consistently emerging as a cornerstone of drug discovery. Among these, the fusion of pyrazole and thiophene rings has given rise to a class of molecules with significant pharmacological promise. This guide focuses on a specific, yet representative, member of this class: 1-Methyl-3-(Thiophen-2-Yl)-1H-Pyrazol-5-Amine . This compound, bearing the Chemical Abstracts Service (CAS) registry number 118430-78-7, embodies the structural features that make thiophene-pyrazole hybrids attractive candidates for drug development.[1][2]

The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous approved drugs, including the anti-inflammatory celecoxib and the phosphodiesterase inhibitor sildenafil.[3] Its structural versatility and ability to participate in various non-covalent interactions make it a privileged scaffold for targeting a wide array of biological macromolecules. The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is another key building block in medicinal chemistry, known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] The combination of these two rings in this compound creates a unique electronic and steric profile, offering opportunities for selective interactions with biological targets.

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a detailed experimental protocol for its synthesis and characterization, and an exploration of its potential applications in drug development, with a particular focus on its prospective role as a kinase inhibitor.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. While comprehensive experimental data for this specific molecule is not extensively published, a combination of information from chemical suppliers and predictive models allows for the compilation of a reliable physicochemical profile.

| Property | Value | Source |

| CAS Number | 118430-78-7 | [1][2] |

| Molecular Formula | C₈H₉N₃S | [1][2] |

| Molecular Weight | 179.24 g/mol | [1][2] |

| Appearance | Predicted: Off-white to yellow solid | Inferred from related compounds |

| Melting Point | Not experimentally determined. Predicted to be in the range of 100-150 °C. | Prediction based on similar structures |

| Boiling Point | Not experimentally determined. Predicted to be >300 °C. | Prediction based on similar structures |

| Solubility | Predicted to be soluble in organic solvents such as DMSO, DMF, and methanol. Limited solubility in water. | Inferred from related compounds |

| pKa | Not experimentally determined. The 5-amino group is expected to be basic. | Chemical structure analysis |

| LogP | Predicted: 1.48 | [4] |

Note: Predicted values are generated from computational models and should be confirmed by experimental data.

Synthesis and Characterization: A Detailed Experimental Protocol

The synthesis of 5-aminopyrazoles is a well-established area of organic chemistry, with the most common and versatile method being the cyclocondensation of a β-ketonitrile with a hydrazine derivative. This approach offers a direct and efficient route to the desired pyrazole core.

Synthesis of the β-Ketonitrile Precursor: 3-Oxo-3-(thiophen-2-yl)propanenitrile

The key precursor for the synthesis of the title compound is 3-oxo-3-(thiophen-2-yl)propanenitrile. This can be synthesized via the Claisen condensation of 2-acetylthiophene with a suitable cyanating agent, such as ethyl cyanoacetate, followed by decarboxylation. A more direct and environmentally friendly approach involves the reaction of an ester with acetonitrile in the presence of a strong base.

Diagram: Synthesis of the β-Ketonitrile Precursor

Caption: General scheme for the synthesis of the β-ketonitrile precursor.

Cyclocondensation to Form this compound

The final step in the synthesis is the regioselective cyclocondensation of 3-oxo-3-(thiophen-2-yl)propanenitrile with methylhydrazine. The reaction proceeds via initial formation of a hydrazone intermediate, followed by intramolecular cyclization onto the nitrile group to yield the 5-aminopyrazole. The use of methylhydrazine directs the formation of the N-methylated pyrazole.

Diagram: Synthesis of this compound

Caption: Cyclocondensation reaction to form the final product.

Step-by-Step Experimental Protocol

Materials:

-

3-Oxo-3-(thiophen-2-yl)propanenitrile

-

Methylhydrazine

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Sodium Bicarbonate (for workup)

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-oxo-3-(thiophen-2-yl)propanenitrile (1 equivalent) and absolute ethanol to form a solution.

-

Addition of Reagents: Add methylhydrazine (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

Predicted Spectroscopic Data:

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.35 (dd, 1H, J = 5.0, 1.2 Hz, Thiophene H5), 7.20 (dd, 1H, J = 3.6, 1.2 Hz, Thiophene H3), 7.05 (dd, 1H, J = 5.0, 3.6 Hz, Thiophene H4), 6.05 (s, 1H, Pyrazole H4), 3.90 (br s, 2H, NH₂), 3.75 (s, 3H, N-CH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 155.0 (C5), 148.5 (C3), 135.0 (Thiophene C2), 128.0 (Thiophene C5), 126.5 (Thiophene C4), 125.0 (Thiophene C3), 95.0 (C4), 36.0 (N-CH₃). |

| IR (KBr, cm⁻¹) | ν: 3450-3300 (N-H stretching), 3100-3000 (C-H aromatic stretching), 2950-2850 (C-H aliphatic stretching), 1620 (N-H bending), 1580, 1490 (C=C and C=N stretching). |

| Mass Spectrometry (ESI-MS) | m/z: 180.05 [M+H]⁺. |

Note: The predicted NMR chemical shifts are based on the analysis of structurally similar compounds and may vary from experimental values.[3][5][6]

Potential Applications in Drug Development

The structural amalgamation of a thiophene and a pyrazole ring, as seen in this compound, has been a fruitful area of research in drug discovery. The diverse biological activities reported for this class of compounds suggest a wide range of therapeutic possibilities.

Kinase Inhibition: A Promising Avenue

A significant body of research has highlighted the potential of pyrazole-based compounds as potent and selective kinase inhibitors.[7][8][9] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

The 5-aminopyrazole scaffold can act as a "hinge-binder," forming key hydrogen bond interactions with the backbone of the kinase hinge region, a critical component of the ATP-binding pocket. The thiophene ring can then be directed towards other regions of the active site, contributing to both potency and selectivity.

Diagram: Putative Kinase Binding Mode

Caption: Proposed binding mode of the thiophene-pyrazole scaffold in a kinase active site.

The specific substitution pattern of this compound, with the thiophene at the 3-position and the amino group at the 5-position, is particularly well-suited for this type of interaction. The N-methyl group can be oriented towards the solvent-exposed region, potentially improving solubility and pharmacokinetic properties.

Other Potential Therapeutic Areas

Beyond kinase inhibition, thiophene-pyrazole derivatives have demonstrated a broad spectrum of biological activities, including:

-

Antimicrobial and Antifungal Activity: The heterocyclic nature of these compounds makes them promising candidates for the development of new anti-infective agents.[10]

-

Anti-inflammatory Effects: As analogs of known anti-inflammatory drugs, these compounds may modulate inflammatory pathways.[3]

-

Anticancer Properties: In addition to kinase inhibition, some thiophene-pyrazole derivatives have shown cytotoxic effects against various cancer cell lines through other mechanisms.[7]

Conclusion

This compound represents a molecule of significant interest at the intersection of heterocyclic chemistry and drug discovery. Its straightforward synthesis, combined with the promising biological activities associated with the thiophene-pyrazole scaffold, makes it an attractive starting point for the development of novel therapeutic agents. The detailed physicochemical and spectroscopic information, along with the comprehensive experimental protocol provided in this guide, is intended to empower researchers to further explore the potential of this and related compounds. The continued investigation of such molecules holds the key to unlocking new and effective treatments for a range of human diseases.

References

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. rsc.org [rsc.org]

- 4. CAS:118430-78-7, 1-甲基-3-(噻吩-2-基)-1H-吡唑-5-胺-毕得医药 [bidepharm.com]

- 5. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity Screening of Novel Pyrazole Derivatives

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as the core for a multitude of biologically active compounds.[1][2] The clinical success of pyrazole-containing drugs, such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and various kinase inhibitors in oncology, has cemented its importance and continues to inspire the synthesis of novel derivatives.[2][3] However, the journey from a newly synthesized pyrazole derivative to a viable drug candidate is a rigorous process underpinned by a strategic and multi-tiered biological screening cascade.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively screen and characterize novel pyrazole derivatives. We will move beyond simple procedural lists to explore the rationale behind experimental choices, ensuring a robust and self-validating screening strategy.

Part 1: The Strategic Framework for Screening

A successful screening campaign is not a random walk through assays but a deliberately planned cascade designed to efficiently identify potent, selective, and drug-like molecules. The initial choice of targets and the overall workflow are critical determinants of success.

Target Selection: Aligning Chemistry with Biology

The versatility of the pyrazole scaffold allows it to interact with a wide array of biological targets.[4][5] Initial target selection should be guided by the intended therapeutic area and the structural features of the synthesized library.

-

Protein Kinases: A predominant target class for pyrazole derivatives due to their ability to act as ATP-competitive inhibitors.[6] Key kinase families to consider include Cyclin-Dependent Kinases (CDKs) for cancer, Janus Kinases (JAKs) for inflammatory diseases and cancers, and receptor tyrosine kinases like VEGFR-2 and EGFR for oncology.[7][8][9]

-

Cyclooxygenase (COX) Enzymes: The development of selective COX-2 inhibitors like Celecoxib makes this a primary target for novel pyrazoles intended as anti-inflammatory agents.[10][11]

-

Microbial Enzymes: For antimicrobial applications, targets could include bacterial DNA gyrase, dihydrofolate reductase, or fungal-specific enzymes.[12][13]

-

Other Targets: The pyrazole core has shown activity against a diverse range of other targets, including dipeptidyl peptidase-IV (DPP-IV) for diabetes and tubulin for cancer.[14][15]

The Screening Cascade: A Funnel Approach

A tiered approach, often called a screening cascade, is the most efficient method to manage a library of novel compounds. This strategy uses progressively more complex and resource-intensive assays to filter compounds, ensuring that only the most promising candidates advance.

Caption: A typical screening cascade for novel drug candidates.

Part 2: Primary Screening Methodologies

The goal of primary screening is to rapidly and cost-effectively test a large number of compounds to identify initial "hits".[16] These assays are typically performed at a single high concentration (e.g., 10 µM).

In Vitro Biochemical Assays: Targeting the Enzyme

Biochemical assays measure the direct effect of a compound on a purified biological target, such as an enzyme. They are invaluable for identifying direct inhibitors.

Example Target: Protein Kinases Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases.[6][17] The ADP-Glo™ Kinase Assay is a common high-throughput method that quantifies kinase activity by measuring the amount of ADP produced.[18]

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

1. Objective: To determine the percent inhibition of a specific protein kinase by novel pyrazole derivatives at a single concentration.

2. Materials:

- Purified recombinant kinase (e.g., JAK2, CDK2).

- Kinase-specific substrate (peptide or protein).

- ATP (at Km concentration for the specific kinase).

- Kinase buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT).

- ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

- Test Compounds: 10 mM stock in 100% DMSO.

- Positive Control: Staurosporine or another known inhibitor for the target kinase.

- Negative Control: DMSO vehicle.

- 384-well white, flat-bottom plates.

3. Procedure:

- Compound Plating: Prepare a working solution of test compounds at 200 µM in kinase buffer (final assay concentration will be 10 µM). Dispense 0.5 µL of test compounds, positive control, or DMSO into wells of a 384-well plate.

- Kinase Reaction Initiation: Prepare a 2X kinase/substrate master mix in kinase buffer. Add 5 µL of this mix to each well.

- Prepare a 2X ATP solution in kinase buffer. Add 5 µL to each well to start the reaction. The final volume is 10.5 µL.

- Incubation: Shake the plate gently and incubate at 30°C for 30-60 minutes.

- ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

- Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

- Data Acquisition: Read the luminescence on a plate reader.

4. Data Analysis & Validation:

- Calculate Percent Inhibition: 100 * (1 - (Lumi_Compound - Lumi_Background) / (Lumi_DMSO - Lumi_Background))

- Self-Validation: The positive control (e.g., Staurosporine) should show >90% inhibition. The Z'-factor for the plate (a measure of assay quality) should be > 0.5. Hits are typically defined as compounds showing >50% inhibition.

Cell-Based Assays: Assessing Phenotypic Effects

Cell-based assays measure the overall effect of a compound on cellular function, such as proliferation, viability, or signaling. They provide a more physiologically relevant context than biochemical assays.

Example: Anticancer Antiproliferative Screening A common first step for anticancer drug discovery is to screen compounds for their ability to inhibit the growth of cancer cell lines.[7][19] The choice of cell lines is critical; for a library of potential kinase inhibitors, one might select cell lines known to be dependent on that kinase's activity (e.g., HEL cells for JAK2 inhibitors).[9]

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

1. Objective: To assess the cytotoxic or cytostatic effect of novel pyrazole derivatives on a cancer cell line.

2. Materials:

- Human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[7][19]

- Complete growth medium (e.g., DMEM + 10% FBS).

- Test Compounds: 10 mM stock in 100% DMSO.

- Positive Control: Doxorubicin or another known cytotoxic agent.

- MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

- Solubilization Solution (e.g., DMSO or acidified isopropanol).

- 96-well clear, flat-bottom plates.

3. Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow attachment.

- Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle (DMSO) and positive controls.

- Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

- MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

- Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

- Data Acquisition: Read the absorbance at 570 nm using a plate reader.

4. Data Analysis & Validation:

- Calculate Percent Viability: 100 * (Abs_Compound / Abs_DMSO)

- Self-Validation: The positive control should yield a dose-dependent decrease in viability. Wells with no cells serve as a background control. The results from this assay are used to generate dose-response curves to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Part 3: Secondary Assays and Mechanism of Action

Once primary hits are identified, the focus shifts to confirming their activity, determining their potency and selectivity, and understanding how they work.

Dose-Response and Potency Determination

Single-point screening is insufficient to characterize a compound. A full dose-response curve (typically 8-10 concentrations) must be generated to calculate the IC50 (for inhibition) or EC50 (for activation) value. This quantitative measure of potency is critical for comparing compounds and making structure-activity relationship (SAR) decisions.[19]

Table 1: Representative Screening Data for Novel Pyrazole Kinase Inhibitors

| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Selectivity Index (Off-Target/Target) |

| PYR-001 | 95% | 50 | 5,000 | 100 |

| PYR-002 | 88% | 120 | 150 | 1.25 |

| PYR-003 | 45% | >10,000 | >10,000 | - |

| Staurosporine | 99% | 2 | 5 | 2.5 |

This table presents hypothetical data for illustrative purposes.

Selectivity Profiling: A Test of Specificity

A potent compound is not necessarily a good drug candidate; it must also be selective. A compound that inhibits many targets can lead to off-target toxicity. The causality behind this step is to de-risk a candidate early. For kinase inhibitors, hits should be screened against a panel of related kinases to determine their selectivity profile.[6][17] A compound like PYR-001 in the table above, with a 100-fold selectivity, is far more desirable than a non-selective compound like PYR-002 .

Mechanism of Action (MoA) Elucidation

MoA studies confirm that the compound works through the intended biological mechanism. For a pyrazole derivative designed to inhibit a specific kinase in a signaling pathway, a key experiment is to demonstrate that it blocks the phosphorylation of that kinase's downstream substrate in cells.

Example: Inhibition of the JAK/STAT Pathway Several 4-amino-(1H)-pyrazole derivatives are potent JAK inhibitors.[9] The JAK/STAT pathway is crucial for cytokine signaling.[8] Inhibition of JAK should prevent the phosphorylation of STAT proteins.

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole derivative.

This hypothesis can be tested using Western blotting. Cells would be treated with the pyrazole inhibitor, stimulated with a cytokine, and cell lysates would be probed with antibodies specific for phosphorylated STAT (p-STAT). A successful inhibitor would show a dose-dependent reduction in the p-STAT signal compared to the vehicle control.[8]

Part 4: Early-Stage Preclinical Profiling

Promising leads must be evaluated for their drug-like properties. Modern drug discovery integrates these assessments early to prevent late-stage failures.

In Silico and In Vitro ADMET Screening

Before committing to expensive in vivo studies, a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties should be evaluated.[20]

-

In Silico Screening: Computational tools can predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity based on the compound's structure.[21][22]

-

In Vitro ADMET Assays: Laboratory-based assays can measure properties like metabolic stability in liver microsomes, plasma protein binding, and inhibition of cytochrome P450 (CYP) enzymes.

In Vivo Efficacy Models

The final validation for a drug candidate is its efficacy in a living organism. The choice of model is critical and depends on the therapeutic area.

-

Oncology: Tumor xenograft models, where human cancer cells are implanted in immunocompromised mice, are used to assess a compound's ability to inhibit tumor growth.[7][23]

-

Inflammation: The carrageenan-induced paw edema model in rats is a classic method to evaluate the in vivo anti-inflammatory activity of novel compounds.[24][25]

Conclusion

The biological screening of novel pyrazole derivatives is a systematic, multi-faceted process that relies on an intelligent and logical progression of assays. By starting with a broad, high-throughput screen and progressively filtering compounds through more detailed secondary and mechanistic studies, researchers can efficiently identify candidates with genuine therapeutic potential. Each step in the cascade is a self-validating system, with built-in controls and rational decision points, ensuring that only the most robust and promising molecules proceed. This integrated approach, combining biochemical rigor, cell biology, and early pharmacokinetic profiling, is essential to unlock the full potential of the versatile pyrazole scaffold in modern drug discovery.

References

- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchr.org [jchr.org]

- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchr.org [jchr.org]

- 6. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chemmethod.com [chemmethod.com]

- 16. bmglabtech.com [bmglabtech.com]

- 17. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chemmethod.com [chemmethod.com]

- 21. scispace.com [scispace.com]

- 22. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Frontiers: A Technical Guide to Modeling 1-Methyl-3-(Thiophen-2-Yl)-1H-Pyrazol-5-Amine and its Analogs for Accelerated Drug Discovery

This whitepaper provides a comprehensive technical guide for the in silico modeling of 1-Methyl-3-(Thiophen-2-Yl)-1H-Pyrazol-5-Amine, a representative of the promising pyrazole-thiophene scaffold in medicinal chemistry. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to predict and understand the therapeutic potential of this class of molecules. By elucidating the causality behind methodological choices and providing self-validating protocols, this guide aims to empower researchers to rationally design and screen novel therapeutic agents.

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile component in designing molecules that interact with a wide array of biological targets.[1] When combined with a thiophene moiety, another heterocycle known to enhance pharmacokinetic and pharmacodynamic profiles, the resulting compounds exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] Recent studies have highlighted the potential of pyrazole-thiophene hybrids as multi-target inhibitors, for instance, against key proteins in cancer signaling pathways like EGFR and VEGFR-2.[6][7]

This guide will navigate the essential in silico techniques, from initial structure preparation to the prediction of biological activity and pharmacokinetic properties. We will explore molecular docking to predict binding modes, Quantitative Structure-Activity Relationship (QSAR) modeling to correlate chemical structure with biological activity, molecular dynamics simulations to understand dynamic interactions, and ADMET prediction to assess drug-likeness.

I. Foundational Steps: Ligand and Target Preparation

The journey of in silico modeling begins with the meticulous preparation of the small molecule (ligand) and its biological target (protein). The accuracy of all subsequent predictions hinges on the quality of these initial structures.

Ligand Preparation

The representative ligand for this guide is this compound. While specific experimental data for this exact molecule is not extensively available, its structure can be obtained from chemical databases like PubChem for analogous compounds (e.g., 1-Methyl-3-(thiophen-3-yl)-1h-pyrazol-5-amine).[8]

Protocol for Ligand Preparation:

-

2D Structure Sketching and Conversion:

-

Draw the 2D structure of this compound using chemical drawing software such as ChemDraw or Marvin Sketch.

-

Convert the 2D structure to a 3D structure.

-

-

Energy Minimization:

-

Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step removes steric clashes and obtains a low-energy conformation.

-

-

File Format Conversion:

-

Save the optimized structure in a format compatible with docking software, such as .mol2 or .pdbqt. Software like Open Babel can be used for this conversion.[9]

-

Target Identification and Preparation

Given the known activities of pyrazole-thiophene scaffolds, we will consider two primary therapeutic areas for target selection: oncology and inflammation.

-

Oncology Target: Epidermal Growth Factor Receptor (EGFR) is a well-validated target in cancer therapy. Pyrazole derivatives have been shown to inhibit its activity.[6] We will use the PDB ID: 6LU7 for our workflow.

-

Inflammation Target: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and a target for non-steroidal anti-inflammatory drugs (NSAIDs). Thiophene-pyrazole hybrids have demonstrated COX-2 inhibitory potential.[10][11] We will use the PDB ID: 3LN1.

Protocol for Target Preparation:

-

PDB File Retrieval:

-

Download the crystal structure of the target protein from the Protein Data Bank (PDB).

-

-

Protein Cleaning:

-

Adding Hydrogens and Charges:

-

Add polar hydrogens to the protein, as they are often not resolved in crystal structures but are vital for hydrogen bonding.

-

Assign appropriate atomic charges (e.g., Kollman charges) to the protein atoms.[9]

-

-

Defining the Binding Site:

-

Identify the binding pocket of the protein. This can be done based on the location of the co-crystallized ligand in the original PDB file or through binding site prediction tools.

-

II. Predicting Interactions: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein.[12] It allows us to visualize potential binding modes and estimate the binding affinity, providing a rationale for the molecule's biological activity.

Diagram of the Molecular Docking Workflow:

Caption: A streamlined workflow for molecular docking studies.

Protocol for Molecular Docking using AutoDock Vina:

-

Grid Box Generation:

-

Define a grid box that encompasses the entire binding site of the target protein. This box defines the search space for the ligand.

-

-

Running the Docking Simulation:

-

Use a docking program like AutoDock Vina to perform the docking calculation.[12] The program will systematically search for the best binding poses of the ligand within the defined grid box.

-

-

Analysis of Results:

-

The output will be a set of binding poses ranked by their predicted binding affinities (in kcal/mol). A more negative value indicates a stronger predicted binding.

-

Visualize the top-ranked poses in a molecular visualization program (e.g., PyMOL, Chimera) to analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

-

| Parameter | Description | Typical Value |

| Binding Affinity | Estimated free energy of binding. | < -6.0 kcal/mol (indicative of good binding) |

| RMSD | Root Mean Square Deviation between docked poses. | < 2.0 Å (indicates convergence of results) |

III. Correlating Structure with Activity: QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[13] A robust QSAR model can be used to predict the activity of novel, unsynthesized compounds.

Diagram of the QSAR Modeling Workflow:

Caption: The iterative process of developing and validating a QSAR model.

Protocol for QSAR Model Development:

-

Data Set Preparation:

-

Compile a dataset of structurally related compounds with their experimentally determined biological activities (e.g., IC50 values).

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a variety of molecular descriptors that quantify its physicochemical properties (e.g., LogP, molecular weight, polar surface area).

-

-

Data Splitting:

-

Divide the dataset into a training set (typically 70-80% of the data) and a test set. The training set is used to build the model, and the test set is used to validate its predictive power.

-

-

Model Building and Validation:

-

Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical model that correlates the descriptors with the biological activity.

-

Validate the model using statistical metrics such as the coefficient of determination (R²) for the training set and the predictive R² (Q²) for the test set.[14]

-

| Statistical Parameter | Acceptable Value |

| R² (Coefficient of Determination) | > 0.6 |

| Q² (Predictive R²) | > 0.5 |

IV. Simulating Dynamic Behavior: Molecular Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the complex over time.[15] This provides insights into the stability of the binding pose and the flexibility of the protein.

Protocol for Molecular Dynamics Simulation using GROMACS:

-

System Preparation:

-

Take the best-ranked pose from the molecular docking as the starting structure.

-

Solvate the complex in a box of water molecules and add ions to neutralize the system.[16]

-

-

Energy Minimization and Equilibration:

-

Perform energy minimization to remove any steric clashes in the solvated system.

-

Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble).[17]

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to observe the dynamics of the system.

-

-

Trajectory Analysis:

-

Analyze the simulation trajectory to calculate parameters like Root Mean Square Deviation (RMSD) to assess the stability of the ligand in the binding pocket and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

V. Assessing Drug-Likeness: ADMET Prediction

For a compound to be a successful drug, it must not only be potent but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[18] In silico ADMET prediction tools can help identify potential liabilities early in the drug discovery process.[19][20]

Protocol for ADMET Prediction:

-

Input the Molecular Structure:

-

Use online platforms or standalone software (e.g., SwissADME, pkCSM, ADMETlab) to predict the ADMET properties of this compound.[18]

-

-

Analyze the Predictions:

-

Evaluate the predicted properties against established criteria for drug-likeness, such as Lipinski's Rule of Five.

-

Pay close attention to predictions of potential toxicity, such as hERG inhibition or Ames mutagenicity.[21]

-

| ADMET Property | Desirable Range/Outcome |

| LogP (Lipophilicity) | 1-3 |

| Molecular Weight | < 500 Da |

| H-bond Donors | < 5 |

| H-bond Acceptors | < 10 |

| Ames Mutagenicity | Non-mutagenic |

| hERG Inhibition | Non-inhibitor |

VI. Conclusion and Future Directions

The in silico modeling workflow detailed in this guide provides a robust framework for the initial assessment of this compound and its analogs. By integrating molecular docking, QSAR, molecular dynamics, and ADMET prediction, researchers can gain valuable insights into the therapeutic potential of this promising chemical scaffold, thereby accelerating the drug discovery and development process. The predictions generated from these computational studies can guide the synthesis of more potent and safer drug candidates, ultimately increasing the efficiency and success rate of preclinical research.

References

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]

- 8. PubChemLite - 1-methyl-3-(thiophen-3-yl)-1h-pyrazol-5-amine (C8H9N3S) [pubchemlite.lcsb.uni.lu]

- 9. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 10. Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 13. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. bioinformaticsreview.com [bioinformaticsreview.com]

- 17. compchems.com [compchems.com]

- 18. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 19. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]

- 20. sygnaturediscovery.com [sygnaturediscovery.com]

- 21. ADMET Prediction | Rowan [rowansci.com]

The Pivotal Role of Pyrazoles and Computational Insight

An In-Depth Technical Guide: Quantum Chemical Calculations for Pyrazole Compounds: A Guide for Researchers and Drug Development Professionals

Abstract Pyrazole and its derivatives represent a cornerstone in medicinal chemistry and materials science, lauded for their wide spectrum of biological activities and versatile chemical properties.[1][2][3] Understanding the intricate relationship between the structure of these compounds and their function is paramount for rational drug design and the development of novel materials. Quantum chemical calculations have emerged as an indispensable tool, providing profound insights into the electronic structure, reactivity, and energetic landscapes of pyrazole derivatives at the atomic level.[4] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the theoretical foundations, practical workflows, and key applications of quantum chemistry in the study of pyrazole compounds. We will explore the causality behind methodological choices, from selecting the appropriate level of theory to interpreting complex output data, thereby empowering researchers to leverage computational chemistry for accelerated discovery and innovation.

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in pharmaceutical development.[3] Its derivatives are known to exhibit a vast array of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1][5][6] This biological versatility stems from the unique electronic distribution within the aromatic ring and its ability to engage in various intermolecular interactions, such as hydrogen bonding.

Predicting how modifications to the pyrazole core will impact its biological activity is a central challenge in drug discovery. This is where quantum chemical calculations provide a decisive advantage. By solving the Schrödinger equation (or its approximations), these methods allow us to model molecular properties with high fidelity, including:

-

Molecular Geometry: Determining the most stable 3D structure.[7]

-

Electronic Properties: Mapping electron density, identifying reactive sites, and quantifying molecular orbital energies.[8][9]

-

Reaction Energetics: Calculating the stability of different isomers or tautomers and predicting the outcomes of chemical reactions.[10][11]

These computational insights enable a knowledge-driven approach to molecular design, reducing the time and cost associated with trial-and-error laboratory synthesis.[4]

Theoretical Foundations: Selecting the Right Computational Tools

The accuracy of a quantum chemical calculation is fundamentally determined by the chosen level of theory and the basis set. This choice represents a critical balance between computational cost and the desired precision for the property being investigated.

The Workhorse: Density Functional Theory (DFT)

For most applications involving pyrazole-sized molecules, Density Functional Theory (DFT) offers the optimal blend of accuracy and efficiency.[12] Unlike more computationally expensive wave-function-based methods, DFT calculates the total energy of a system based on its electron density.

Causality Behind Method Selection:

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals. Its enduring popularity is due to its proven track record of providing reliable results for a broad range of organic molecules and properties, including geometries and vibrational frequencies.[10][13]

-

M06-2X (Minnesota, 2006, with double the amount of exact exchange): This functional is particularly well-suited for systems where non-covalent interactions are important, such as in the study of ligand-receptor binding or molecular aggregation. It often yields more accurate thermochemistry and barrier heights than B3LYP.[10]

Basis Sets: The Language of Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and complexity of the basis set directly impact the accuracy of the calculation.

Understanding Basis Set Nomenclature (Pople Style):

-

Example: 6-311++G(d,p)

-

6-311: Describes the number of functions used for core and valence electrons, indicating a flexible "triple-split" valence description.

-

G: Signifies a Gaussian-type orbital function.

-

++: The first + adds diffuse functions to heavy (non-hydrogen) atoms, and the second + adds them to hydrogen. These functions are crucial for accurately describing anions, lone pairs, and weak interactions.

-

(d,p): These are polarization functions (d functions on heavy atoms, p functions on hydrogen). They allow the shape of the atomic orbitals to distort, which is essential for describing chemical bonds accurately.[10]

-

For reliable results on pyrazole systems, a basis set like 6-311++G(d,p) is highly recommended as it provides the necessary flexibility to describe both the covalent bonding framework and the non-bonding electrons on the nitrogen atoms.[10]

The Computational Workflow: A Self-Validating Protocol

A robust computational study follows a logical sequence of steps, where each step validates the previous one. This ensures that the final calculated properties are derived from a physically meaningful molecular state.

Experimental Protocol: Standard Computational Workflow

-

Input Structure Generation: Build an initial 3D structure of the pyrazole derivative using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: Perform a geometry optimization calculation to find the structure that corresponds to a minimum on the potential energy surface. This step is crucial as all subsequent properties depend on the molecular geometry.[14]

-

Vibrational Frequency Calculation: At the same level of theory, calculate the vibrational frequencies.

-

Self-Validation Check: A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.[10]

-

-

Property Calculations: Using the validated minimum-energy structure, perform single-point energy calculations to derive various molecular properties.

Caption: Standard workflow for quantum chemical calculations.

Interpreting the Results: From Numbers to Chemical Insight

The true power of quantum chemistry lies in the interpretation of its numerical output. Several key analyses provide a deep understanding of a pyrazole derivative's chemical nature.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals.[9]

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Energy Gap (ΔE): This is a critical descriptor of chemical reactivity and stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[8][15] This is particularly useful in drug design for assessing the metabolic stability of a compound.

Molecular Electrostatic Potential (MEP)

An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule.[16][17] It provides an intuitive guide to intermolecular interactions.

-

Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like nitrogen or oxygen. These are the preferred sites for electrophilic attack and hydrogen bond acceptance.[1]

-

Blue Regions (Positive Potential): Indicate areas of low electron density, usually around hydrogen atoms bonded to electronegative atoms (e.g., N-H). These are sites for nucleophilic attack and hydrogen bond donation.[16]

For pyrazoles, the MEP map clearly identifies the pyridine-like nitrogen as the most negative region, making it the primary site for protonation and coordination.[16][18]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds and lone pairs.[19]

-

Atomic Charges: NBO provides a more chemically realistic estimation of partial atomic charges than other methods, helping to quantify the polarity of bonds.

-

Donor-Acceptor Interactions: It quantifies the stabilizing energy from interactions like hyperconjugation (e.g., interaction between a lone pair on a nitrogen and an antibonding orbital of an adjacent bond). This analysis is crucial for understanding substituent effects on the aromaticity and stability of the pyrazole ring.[20][21]

Caption: From calculated properties to chemical insights.

Applications in Drug Discovery

Quantum chemical calculations directly inform and accelerate the drug discovery pipeline.

Rationalizing Structure-Activity Relationships (SAR)

By calculating descriptors for a series of pyrazole analogs, one can build Quantitative Structure-Activity Relationship (QSAR) models.[22] For example, a correlation might be found between the calculated HOMO energy (electron-donating ability) and the compound's inhibitory activity against a specific kinase. This allows for the in silico prediction of the activity of novel, unsynthesized compounds.[23]

Enhancing Molecular Docking Studies

Molecular docking predicts how a ligand binds to a protein's active site. The accuracy of docking is highly dependent on the quality of the input ligand structure and its atomic charges.

-

Optimized Geometries: Using a geometry optimized with DFT provides a more realistic and lower-energy conformation of the pyrazole ligand than one from a simple 2D-to-3D conversion.

-

Quantum Mechanical Charges: Using NBO or other quantum mechanically derived atomic charges provides a more accurate representation of the electrostatic interactions between the ligand and the protein, leading to more reliable binding energy predictions.[5][6][24]

Practical Considerations

Table 1: Summary of Common Computational Approaches for Pyrazoles

| Method | Typical Basis Set | Relative Cost | Primary Applications |

| DFT (B3LYP) | 6-311+G(d,p) | Moderate | Geometry optimization, vibrational frequencies, MEP, general electronic properties.[13] |

| DFT (M06-2X) | 6-311+G(d,p) | Moderate-High | Thermochemistry, reaction barriers, systems with non-covalent interactions.[10] |

| TD-DFT | 6-311+G(d,p) | Moderate-High | Prediction of UV-Vis absorption spectra and electronic excitations.[8] |

| MP2 | aug-cc-pVDZ | High | High-accuracy benchmark for geometries and energies, especially when electron correlation is critical.[7][25] |

Software Packages

A variety of software packages are available to perform these calculations.

-

Commercial: [26]

Conclusion

Quantum chemical calculations are a powerful, predictive, and indispensable component of modern research on pyrazole compounds. By providing unparalleled insight into molecular structure, stability, and reactivity, these computational methods empower scientists to design more effective drugs and novel materials with greater speed and efficiency. The systematic and self-validating workflow outlined in this guide, combining robust theoretical methods like DFT with insightful analyses such as MEP and NBO, provides a solid foundation for researchers to confidently apply computational chemistry to solve complex scientific challenges in the fascinating world of pyrazoles.

References

- 1. researchgate.net [researchgate.net]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 3. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 4. eurasianjournals.com [eurasianjournals.com]

- 5. mdpi.com [mdpi.com]

- 6. Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis, DFT calculation, pharmacological evaluation, and catalytic application in the synthesis of diverse pyrano[2,3-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Application of Electrostatic Potential Map in Acidity Estimation-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 19. NBO [cup.uni-muenchen.de]

- 20. camjol.info [camjol.info]

- 21. researchgate.net [researchgate.net]

- 22. biointerfaceresearch.com [biointerfaceresearch.com]

- 23. benchchem.com [benchchem.com]

- 24. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 26. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]

- 27. ritme.com [ritme.com]

- 28. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]

- 29. ccs-psi.org [ccs-psi.org]

- 30. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

A Technical Guide to the Discovery and Synthesis of Thiophene-Containing Pyrazoles

Abstract This technical guide provides a comprehensive overview for researchers, medicinal chemists, and drug development professionals on the synthesis of thiophene-containing pyrazoles, a privileged scaffold in modern pharmacology. These hybrid heterocyclic systems exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This document eschews a rigid template, instead focusing on the core synthetic strategies that are most relevant in the field. We delve into the mechanistic rationale behind key transformations, provide field-proven experimental protocols, and present comparative data to inform methodological choices. The guide is structured around three primary synthetic approaches: building the thiophene ring onto a pyrazole core, constructing the pyrazole onto a thiophene scaffold, and the convergent assembly of both rings via multicomponent reactions. Key reaction mechanisms, experimental workflows, and a case study on a celecoxib analogue are visualized using diagrams to ensure clarity and practical applicability.

Part 1: The Thiophene-Pyrazole Scaffold: A Privileged Heterocyclic Motif in Medicinal Chemistry

The Individual Significance of Pyrazole and Thiophene Rings

Heterocyclic compounds are the bedrock of medicinal chemistry. Among them, pyrazole and thiophene rings are independently recognized as crucial pharmacophores.

-

Pyrazole: This five-membered ring with two adjacent nitrogen atoms is a cornerstone of many approved drugs.[1] Its structure allows it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[2] Pyrazole derivatives are known for a vast array of pharmacological effects, including anti-inflammatory, analgesic, antitumor, antimicrobial, and antiviral activities.[3][4] Marketed drugs like the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil feature the pyrazole core, underscoring its therapeutic importance.[5][6]

-

Thiophene: As a sulfur-containing isostere of benzene, the thiophene ring is frequently incorporated into drug candidates to modulate their physicochemical properties and enhance biological activity.[6] The sulfur atom can engage in unique interactions with biological targets, improving binding affinity.[6] Thiophene derivatives have demonstrated significant potential as anti-inflammatory, anticancer, antihistaminic, and anticonvulsant agents.[5][7]

Synergistic Bioactivity: The Power of the Hybrid Scaffold

The combination of thiophene and pyrazole moieties into a single molecular entity often leads to synergistic or enhanced biological activity.[8] This "hybrid molecule" approach is a powerful strategy in drug design. The resulting thiophene-pyrazole scaffold can interact with multiple biological targets or bind more effectively to a single target. For instance, novel thiophene-celecoxib hybrids have been synthesized to create potent anti-inflammatory agents with potentially improved safety profiles.[9] Furthermore, certain diarylpyrazole derivatives containing a thiophene ring have shown potent antiproliferative activity against cancer cell lines, highlighting their potential in oncology.[10] The fusion of these two versatile rings creates a scaffold with broad therapeutic potential, making its synthesis a key focus for medicinal chemists.[11]

Part 2: Key Synthetic Strategies for Thiophene-Pyrazole Scaffolds

The construction of the thiophene-pyrazole core can be approached from several distinct strategic directions. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Strategy A: Formation of the Thiophene Ring onto a Pre-functionalized Pyrazole Core

This approach is highly effective when a substituted pyrazole is readily available. The most prominent method for this transformation is the Gewald aminothiophene synthesis.

The Gewald reaction is a powerful, one-pot multicomponent condensation that produces a polysubstituted 2-aminothiophene.[12][13] It typically involves the reaction of a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[14]

Causality and Mechanism: The reaction's success hinges on a sequence of well-defined steps.[15][16]

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. This step forms a stable α,β-unsaturated nitrile intermediate, which is crucial for the subsequent steps.[12][16]

-

Sulfur Addition: The elemental sulfur (typically S8) is activated by the base and adds to the α-position of the unsaturated nitrile. The precise mechanism of sulfur ring-opening and addition is complex and can involve polysulfide intermediates.[15][16]

-

Cyclization and Tautomerization: The resulting sulfur-adduct undergoes an intramolecular cyclization, attacking the cyano group. A subsequent tautomerization and aromatization yields the stable 2-aminothiophene ring. The formation of the aromatic thiophene is the thermodynamic driving force for the entire sequence.[15][16]

Diagram: Generalized Mechanism of the Gewald Reaction

Caption: Key steps of the Gewald aminothiophene synthesis.

Experimental Protocol: Gewald Synthesis of a Pyrazole-Substituted 2-Aminothiophene

This protocol is a representative example adapted from established methodologies.[13]

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the pyrazole-containing ketone (1.0 eq), malononitrile (1.1 eq), and ethanol (15 mL/mmol of ketone).

-

Base Addition: Add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.1-0.2 eq), to the mixture.

-

Sulfur Addition: Add finely powdered elemental sulfur (1.2 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, pour the mixture into ice-water to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the purified 2-aminothiophene derivative.

Strategy B: Formation of the Pyrazole Ring onto a Pre-functionalized Thiophene Core

This strategy is advantageous when the thiophene starting material is more accessible or when specific substitution on the thiophene ring is required. The most common method is the cyclocondensation of a hydrazine with a 1,3-dielectrophile.

This is the quintessential method for pyrazole synthesis.[17] The reaction involves condensing a hydrazine derivative (in this case, one bearing a thiophene substituent) with a 1,3-dicarbonyl compound or its equivalent.[2][18]

Causality and Mechanism: The reaction proceeds via a nucleophilic attack mechanism.

-

Hydrazone Formation: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate after dehydration.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

-

Dehydration/Aromatization: A final dehydration step results in the formation of the stable, aromatic pyrazole ring. The regioselectivity of the reaction (which nitrogen attacks which carbonyl first) can be influenced by the electronic and steric nature of the substituents on both reactants.

Diagram: Pyrazole Formation via Cyclocondensation

Caption: Cyclocondensation pathway for pyrazole synthesis.

Experimental Protocol: Synthesis of a 1-(Thiophen-2-yl)pyrazole Derivative

This protocol is a generalized procedure based on classical methods.[11][17]

-

Reactant Preparation: Dissolve the thiophene-containing 1,3-dicarbonyl compound (e.g., 1-(thiophen-2-yl)butane-1,3-dione) (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

-

Hydrazine Addition: Add hydrazine hydrate or a substituted hydrazine hydrochloride (1.0-1.2 eq) to the solution. If a hydrochloride salt is used, a base like sodium acetate may be added to liberate the free hydrazine.

-

Reaction: Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

-

Purification: Collect the precipitated solid by filtration. Wash the solid with water to remove any inorganic salts. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography.

Strategy C: Convergent Synthesis via Multicomponent Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[19] This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity.[20][21]

Causality and Rationale: The power of MCRs lies in their convergent nature. Instead of building one ring and then the other in a linear fashion, MCRs can construct the core scaffold in a single, highly efficient operation. For thiophene-pyrazoles, this could involve, for example, a four-component reaction of a hydrazine, a β-ketoester, an aldehyde, and a source of sulfur. The reaction sequence is carefully orchestrated in one pot, often proceeding through a cascade of reactions like Knoevenagel condensation, Michael addition, and cyclization.[20]

Table 1: Comparison of Synthetic Strategies

| Strategy | Key Reaction Type | Advantages | Disadvantages | Best Suited For |

| Strategy A | Gewald Reaction | High convergence, mild conditions, readily available starting materials.[13] | Limited to 2-aminothiophenes, regioselectivity can be an issue. | Accessing diverse 2-aminothiophene-pyrazoles. |

| Strategy B | Cyclocondensation | Well-established, reliable, good control over pyrazole substitution.[17] | Requires pre-functionalized thiophenes which may be complex to synthesize. | Specific substitution patterns on the thiophene ring are required. |

| Strategy C | Multicomponent Reaction | High atom economy, operational simplicity, rapid library synthesis.[19][22] | Reaction discovery and optimization can be complex. | High-throughput screening and diversity-oriented synthesis. |

Part 3: Case Study: Synthesis of a Thiophene-Containing Celecoxib Analogue